Triallylthiourea
Overview
Description
Triallylthiourea is an organosulfur compound with the chemical formula C_9H_15N_3S It is a derivative of thiourea, where three allyl groups are attached to the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: Triallylthiourea can be synthesized through the reaction of allyl isothiocyanate with allylamine. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The general reaction is as follows:
3CH2=CHCH2NH2+CS(NH2)2→(CH2=CHCH2)3NCSNH2
Industrial Production Methods: Industrial production of this compound involves the same basic reaction but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can yield thiols and amines. Reducing agents such as lithium aluminum hydride (LiAlH_4) are typically used.
Substitution: this compound can participate in nucleophilic substitution reactions, where the allyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H_2O_2), peracids.
Reduction: Lithium aluminum hydride (LiAlH_4), sodium borohydride (NaBH_4).
Substitution: Halides, alkoxides, and other nucleophiles.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted thioureas.
Scientific Research Applications
Triallylthiourea has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological systems.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the production of polymers, resins, and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of triallylthiourea involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s sulfur atom plays a crucial role in its reactivity, allowing it to form strong bonds with metal ions and other electrophilic centers.
Comparison with Similar Compounds
Thiourea: The parent compound, with a simpler structure and different reactivity.
Allylthiourea: A related compound with fewer allyl groups, leading to different chemical properties.
Triallylthiourea Mercury Bromide: A coordination compound with unique crystal growth properties.
Uniqueness: this compound stands out due to its three allyl groups, which confer unique reactivity and potential for forming complex structures. Its ability to act as a versatile ligand and its applications in various fields make it a compound of significant interest.
Properties
IUPAC Name |
1,1,3-tris(prop-2-enyl)thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2S/c1-4-7-11-10(13)12(8-5-2)9-6-3/h4-6H,1-3,7-9H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEVXOJWYZGAHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)N(CC=C)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00179260 | |
Record name | Thiourea, tri-2-propenyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00179260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24507-13-9 | |
Record name | Urea, 2-thio-1,1,3-triallyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024507139 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiourea, tri-2-propenyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00179260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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